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1-Amino-5-Cbz-5-aza-spiro[2.4]heptane Documentation Hub

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  • Product: 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane
  • CAS: 1419101-17-9

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 1-Amino-5-Cbz-5-aza-spiroheptane Derivatives: A Comprehensive Technical Guide

Synthesis Pathways for 1-Amino-5-Cbz-5-aza-spiro[1]heptane Derivatives: A Comprehensive Technical Guide Abstract The 5-azaspiro[1]heptane scaffold is a privileged, conformationally restricted building block in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for 1-Amino-5-Cbz-5-aza-spiro[1]heptane Derivatives: A Comprehensive Technical Guide

Abstract

The 5-azaspiro[1]heptane scaffold is a privileged, conformationally restricted building block in modern medicinal chemistry. Its derivatives are critical structural motifs in the development of potent antimicrobial agents (e.g., fluoroquinolones like Sitafloxacin) and antiviral therapeutics (e.g., NS5A inhibitors like Ledipasvir) . This whitepaper provides a rigorous, step-by-step synthetic methodology for the preparation of 1-Amino-5-Cbz-5-aza-spiro[1]heptane , focusing on process scalability, self-validating experimental protocols, and the mechanistic causality behind reagent selection.

Retrosynthetic Logic & Scaffold Design

Designing a robust pathway for the 1-amino-substituted spirocycle requires orthogonal protection strategies and stereochemically reliable carbon-carbon bond formation. As a Senior Application Scientist, I prioritize pathways that minimize hazardous intermediates while maximizing atom economy.

The retrosynthetic disconnection relies on two pivotal transformations:

  • The Curtius Rearrangement: The 1-amino group is derived from a stable 1-carboxylic acid precursor. This allows for the safe handling of intermediates and guarantees stereoretention if a chiral acid is utilized.

  • Rhodium-Catalyzed Cyclopropanation: The spirocyclic core is constructed via the cyclopropanation of an exocyclic alkene (3-methylenepyrrolidine) using a diazoacetate, establishing the[1] spiro-system in a single, high-yielding step .

Retrosynthesis Target 1-Amino-5-Cbz- 5-azaspiro[2.4]heptane Acid 5-Cbz-5-azaspiro[2.4]heptane- 1-carboxylic acid Target->Acid Curtius Rearrangement Ester 1-Ethoxycarbonyl-5-Cbz- 5-azaspiro[2.4]heptane Acid->Ester Hydrolysis Alkene 1-Benzyl-3-methylene- pyrrolidine Ester->Alkene Cyclopropanation (EDA, Rh-Catalyst)

Retrosynthetic disconnection of 1-Amino-5-Cbz-5-azaspiro[1]heptane via Curtius rearrangement.

Process Workflows & Self-Validating Protocols

The following methodologies are engineered as self-validating systems . Each step contains built-in In-Process Controls (IPCs) to ensure the reaction has proceeded correctly before advancing.

ForwardSynthesis Step1 1. Spiro-Cyclopropanation (EDA, Rh2(OAc)4, DCM) Step2 2. Direct N-Protecting Group Exchange (Cbz-Cl, DCM) Step1->Step2 Step3 3. Ester Saponification (NaOH, EtOH/H2O) Step2->Step3 Step4 4. Curtius Rearrangement & Unmasking (DPPA, t-BuOH, then HCl) Step3->Step4 Product 1-Amino-5-Cbz-5-azaspiro[2.4]heptane Step4->Product

Step-by-step synthetic workflow for the preparation of the target spirocyclic scaffold.

Rhodium-Catalyzed Cyclopropanation

Objective: Construct the spiro[1]heptane core.

  • Procedure: Dissolve 1-benzyl-3-methylenepyrrolidine (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Using a syringe pump, add ethyl diazoacetate (EDA, 1.5 eq) dissolved in DCM over a strict 10-hour period at room temperature.

  • Causality: The slow addition via syringe pump is critical. It maintains a low steady-state concentration of the metal-carbene intermediate, suppressing the unwanted dimerization of EDA into diethyl maleate or fumarate.

  • Self-Validation: The reaction is visually validated by the steady evolution of nitrogen gas. Completion is confirmed when TLC (Hexanes/EtOAc 8:2) shows the complete consumption of the UV-active alkene precursor.

Direct N-Benzyl to N-Cbz Exchange

Objective: Install the orthogonal Carboxybenzyl (Cbz) protecting group.

  • Procedure: To a solution of 5-benzyl-1-ethoxycarbonyl-5-azaspiro[1]heptane (1.0 eq) in anhydrous DCM, add benzyl chloroformate (Cbz-Cl, 3.0 eq) dropwise at room temperature. Stir the mixture continuously for 6 hours . Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Causality: Instead of a two-step hydrogenolysis (Pd/C, H₂) followed by acylation, this protocol utilizes a direct von Braun-type dealkylation. The chloroformate acts as both the electrophile and the leaving group facilitator, directly displacing the benzyl group as benzyl chloride. This avoids transition metal poisoning and simplifies the workflow.

  • Self-Validation: GC-MS analysis of the crude mixture will explicitly show the formation of benzyl chloride (m/z 126), validating the displacement mechanism.

Saponification & Acid Isolation

Objective: Unmask the carboxylic acid for the subsequent rearrangement.

  • Procedure: Dissolve 5-Cbz-1-ethoxycarbonyl-5-azaspiro[1]heptane in ethanol. Add an equal volume of 5% aqueous NaOH. Stir at room temperature for 1.5 hours. Concentrate under reduced pressure to remove ethanol. Dilute with water and wash with DCM to remove organic impurities. Cool the aqueous layer and acidify to pH 3 using 2N HCl. Extract the precipitated acid with DCM.

  • Self-Validation: This step relies on pH-dependent phase transfer. If the saponification is successful, the product will remain in the aqueous layer during the first DCM wash (as a sodium salt), and will exclusively partition into the organic layer only after acidification.

Curtius Rearrangement & Amine Unmasking

Objective: Convert the carboxylic acid to the primary amine.

  • Procedure: Dissolve 5-Cbz-5-azaspiro[1]heptane-1-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and tert-butanol (t-BuOH). Add triethylamine (Et₃N, 1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). Heat the mixture to 85 °C (reflux) for 12 hours. Isolate the intermediate 1-(Boc-amino)-derivative via column chromatography. To unmask the amine, treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature.

  • Causality: DPPA allows for a one-pot generation of the acyl azide without the need for harsh chlorinating agents (like SOCl₂). Trapping the highly reactive isocyanate intermediate with t-BuOH forms a stable, isolable Boc-protected amine. This provides an orthogonal protection scheme (Boc vs. Cbz) that is highly desirable in peptide and medicinal chemistry .

  • Self-Validation: The rearrangement is validated dynamically via IR spectroscopy of an aliquot; the appearance of a strong, sharp absorption band at ~2250 cm⁻¹ confirms the formation of the isocyanate intermediate. Subsequent disappearance of this band confirms successful trapping by t-BuOH.

Quantitative Process Metrics

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative parameters and quality control metrics for each step of the synthesis.

Process StepChemical TransformationPrimary Reagents & CatalystTypical YieldReaction TimeKey IPC / Validation Metric
1 Spiro-CyclopropanationEDA, Rh₂(OAc)₄, DCM75–82%10–12 hN₂ evolution rate; Disappearance of alkene (TLC)
2 N-Protecting Group ExchangeCbz-Cl, DCM85–90%6.0 hFormation of benzyl chloride byproduct (GC-MS)
3 Ester Saponification5% NaOH, EtOH/H₂O92–95%1.5 hpH-dependent phase transfer; IR (Broad OH stretch)
4a Curtius RearrangementDPPA, Et₃N, t-BuOH70–78%12.0 hIR monitoring (Isocyanate band at ~2250 cm⁻¹)
4b Boc-Deprotection4M HCl in Dioxane>95%2.0 hLC-MS (Mass shift corresponding to -100 Da loss)

References

  • European Patent Office.Azaspiroheptanes and octanes and processes for their production (EP0550025A1). Google Patents.
  • The Journal of Organic Chemistry. Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. ACS Publications. Available at:[Link]

  • Molecules (MDPI). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. Available at:[Link]

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Protocols & Analytical Methods

Method

Using 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane in fragment-based drug discovery

Application Note: Leveraging 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane for 3D Fragment-Based Drug Discovery Executive Summary & Mechanistic Rationale The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly mov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane for 3D Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly moved away from planar, sp2-rich heteroaromatic libraries—a paradigm shift famously termed the[1]. Clinical attrition data demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate significantly improves its solubility, reduces off-target promiscuity, and lowers the entropic penalty upon target binding[2].

Within this context, 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane has emerged as a highly privileged, rigidified spirocyclic building block[3]. The orthogonal arrangement of its fused rings projects functional groups into distinct spatial quadrants, allowing the fragment to probe deep, complex binding pockets that flat aromatics cannot access[3].

The structural design of this specific molecule is highly intentional for FBDD:

  • Spirocyclic Core: Imparts high Fsp3 and structural rigidity, locking the fragment into a bioactive conformation.

  • 1-Amino Group: Acts as the primary exit vector for initial library diversification (e.g., via amidation or reductive amination).

  • 5-Cbz Protection: The carboxybenzyl (Cbz) group is a critical causality choice. It masks the secondary amine during initial library synthesis, preventing polymerization and directing chemoselective functionalization exclusively to the 1-amino position. Once the primary vector is elaborated, the Cbz group can be orthogonally cleaved, revealing the 5-aza secondary amine for subsequent fragment growing or linking[4].

Physicochemical Profiling

To be effective in FBDD, a starting scaffold must strictly adhere to the "Rule of Three" (Ro3). As summarized in Table 1, the protected spirocycle and its theoretical deprotected core exhibit ideal physicochemical properties for fragment screening.

Table 1: Physicochemical Properties & Ro3 Compliance

Property1-Amino-5-Cbz-5-aza-spiro[2.4]heptaneDeprotected Core (Active Fragment)Ro3 Threshold
Molecular Weight ( g/mol ) 246.30112.17≤ 300
cLogP ~1.8~0.2≤ 3.0
H-Bond Donors (HBD) 23≤ 3
H-Bond Acceptors (HBA) 42≤ 3
Fraction sp3 (Fsp3) 0.501.00> 0.3 (Ideal)
Rotatable Bonds 30≤ 3

FBDD Workflow Visualization

FBDD_Workflow A 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane B 1-Amino Derivatization A->B Step 1: Chemoselective Coupling C Cbz Hydrogenolysis B->C Step 2: Unmasking Vector D SPR Primary Screening C->D Step 3: Hit Identification E X-ray Crystallography D->E Step 4: Binding Mode F Fragment Growing via 5-Aza E->F Step 5: SBDD G 3D Lead Compound F->G Step 6: Affinity Optimization

Caption: Workflow for utilizing 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane in Fragment-Based Drug Discovery.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Library Synthesis & Deprotection

Objective: Generate a diverse sub-library by functionalizing the 1-amino vector, followed by unmasking the 5-aza vector for screening.

  • Step 1: Amidation of the 1-Amino Group. Dissolve 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane (1.0 eq) and a diverse carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

    • Causality: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered aliphatic amines inherent to spirocyclic systems. The 5-Cbz group prevents the secondary amine from reacting, ensuring strict chemoselectivity.

  • Step 2: Self-Validation (In-Process Control). Withdraw a 5 µL aliquot and analyze via LC-MS. Validation logic: The protocol is self-validating; the reaction is only deemed complete if the unreacted spirocycle peak disappears and the [M+H]+ corresponding to the coupled product is >95% pure. If unreacted amine remains, the system dictates a re-dosing of HATU.

  • Step 3: Cbz Hydrogenolysis. Transfer the purified intermediate to a hydrogenation flask. Dissolve in MeOH, add 10% Pd/C (0.1 eq w/w), and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Mild hydrogenolysis (1 atm H2) is chosen over strong acid deprotection (e.g., TFA) to prevent the cleavage of the newly formed amide bond at the 1-position.

  • Step 4: Final Validation. Filter through Celite to remove Pd/C. Analyze via 1H-NMR. The disappearance of the benzyl multiplet (δ 7.30-7.40 ppm) and the methylene singlet (δ 5.10 ppm) validates the successful unmasking of the 5-aza vector[5].

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Objective: Identify low-affinity fragment hits against the target protein.

  • Step 1: Surface Preparation. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation, followed by ethanolamine quenching).

  • Step 2: Self-Validating Assay Design. Configure the SPR instrument with a dual-channel setup. Channel 1 is activated and quenched without protein (Reference Channel). Channel 2 contains the target protein.

    • Causality: Fragments often exhibit non-specific binding (NSB) due to the high concentrations required for screening (typically 1-5 mM). Subtracting Channel 1 from Channel 2 isolates the true specific binding signal.

  • Step 3: Hit Screening. Inject the spirocyclic fragment library at a single concentration (1 mM) in running buffer (PBS + 0.05% Tween-20 + 5% DMSO).

  • Step 4: System Validation. Inject a known positive control ligand at the beginning, middle, and end of the run. Validation logic: If the response units (RU) of the control drop by >10%, the chip has degraded. The protocol automatically invalidates the subsequent data to prevent false negatives[4].

Protocol 3: Fragment Growing via the 5-Aza Vector

Objective: Elaborate the validated fragment hit into a high-affinity lead compound.

  • Step 1: Structure-Based Drug Design (SBDD). Obtain an X-ray co-crystal structure of the spirocyclic hit bound to the target.

    • Causality: The spirocyclic core projects the newly unmasked 5-aza secondary amine into a specific 3D trajectory. Computational modeling is used to design electrophilic fragments that can bridge the 5-aza vector to adjacent sub-pockets, optimizing bioisosteric replacements[4].

  • Step 2: Synthesis & Validation. React the unmasked spirocycle with the designed electrophile. Validate the new lead compound via Isothermal Titration Calorimetry (ITC) to confirm that the fragment growing step improved the binding enthalpy (ΔH) without disproportionately increasing the entropic penalty (-TΔS).

Data Presentation: Validation Metrics

When executing the protocols above, the following metrics should be used to benchmark the success of the fragment hit and the subsequent optimized lead.

Table 2: Representative Validation Metrics for Fragment Hits vs. Optimized Leads

Validation MetricAcceptable Range (Fragment Hit)Acceptable Range (Optimized Lead)Analytical Technique
Binding Affinity (Kd) 100 µM – 5 mM< 100 nMSPR / ITC
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atom> 0.30 kcal/mol/heavy atomCalculated from Kd
Binding Enthalpy (ΔH) Negative (Enthalpy-driven)Highly NegativeIsothermal Titration Calorimetry
Stoichiometry (N) 0.8 – 1.20.9 – 1.1Isothermal Titration Calorimetry
Resolution of Binding Mode < 2.5 Å< 2.0 ÅX-ray Crystallography

References

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Organic Letters URL:[Link]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character ACS Medicinal Chemistry Letters URL:[Link]

  • Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery Cresset Group URL:[Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery University of Cambridge Repository URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Escaping Flatland: Benchmarking the Target Binding Affinity of Spirocyclic Amines vs. Planar Scaffolds

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Introduction: The Architectural Advantage of the Spirocyclic Core As modern drug discovery moves beyond tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Introduction: The Architectural Advantage of the Spirocyclic Core

As modern drug discovery moves beyond traditional two-dimensional chemical space, the incorporation of high-sp³ fraction architectures has become a critical strategy to improve clinical success rates. Among these, spirocyclic amines stand out as premier bioisosteres for planar heterocycles like piperidines and piperazines.

By locking the basic nitrogen and its adjacent substituents into a rigid, three-dimensional spatial arrangement, spirocycles minimize the entropic penalty upon target binding[1]. This guide provides an objective benchmarking of spirocyclic amines against their planar counterparts, detailing the thermodynamic principles, comparative affinity data, and the rigorous experimental protocols required to validate these interactions.

The Thermodynamic and Vectoral Advantage

When a flexible planar amine (e.g., a substituted piperidine) binds to a target protein, it must adopt a specific bioactive conformation out of many possible states, resulting in a significant loss of conformational entropy. Spirocyclic scaffolds pre-organize the molecule into this bioactive geometry[2]. Because the dominant conformation of the free ligand closely matches the bound state, the entropic penalty ( ΔS ) is minimized, directly enhancing the overall Gibbs free energy of binding ( ΔG ). Furthermore, the rigid spiro-fusion allows for precise vectoral projection of substituents into deep hydrophobic pockets, improving both affinity and off-target selectivity[1].

G A Planar Amine (High Conformational Entropy) B Target Binding (High Entropic Penalty) A->B Induced Fit C Low Affinity / Off-Target Effects B->C D Spirocyclic Amine (Pre-organized 3D Structure) E Target Binding (Low Entropic Penalty) D->E Lock-and-Key F High Affinity & Selectivity E->F

Thermodynamic rationale for enhanced target binding of spirocyclic amines.

Quantitative Benchmarking: Spirocycles vs. Planar Alternatives

To objectively evaluate the performance of spirocyclic amines, we must look at head-to-head comparisons in established drug discovery campaigns. The transition from flexible linkers to spiro-fused systems consistently yields measurable improvements in binding affinity ( Ki​ , Kd​ , or EC50​ ) and selectivity profiles across diverse target classes.

Target ProteinPlanar PrecursorSpirocyclic AnalogBinding Affinity / PotencySelectivity & OutcomeRef
Free Fatty Acid Receptor 1 (FFA1) AM-1638 (Flexible unconstrained)AM-5262 (Spiro constraint)2-fold improvement ( EC50​ = 0.081 µM)>90% inhibition of only 1 off-target (vs 4 for planar)[2]
PARP-1 Olaparib (Piperazine core)Spiro-Olaparib (Compound 6)Higher specificity for PARP-1Reduced off-target DNA damage, lower cytotoxicity[1]
σ1​ Receptor Flexible PiperidineSpirocyclic Benzopyran (cis-11b) Ki​ = 1.9 nM30-fold selectivity over σ2​ receptor[3]
Ghrelin Receptor Piperidine Hit (10a)Spirocyclic Piperidine-Azetidine (10n)Significantly improved Ki​ Improved logP and ADMET properties[4]

Experimental Methodologies for Affinity Benchmarking

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is critical because equilibrium affinity ( KD​ ) alone does not tell the whole story; the target residence time ( 1/koff​ ) often correlates better with in vivo efficacy.

  • Sensor Chip Preparation : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Activate the dextran matrix with EDC/NHS (1:1), inject the protein in sodium acetate buffer (pH below the protein's pI), and block remaining active esters with 1 M ethanolamine-HCl.

    • Causality: Amine coupling provides a stable, covalent tether, which is essential to withstand the extensive washing steps required in small-molecule kinetic screening without baseline drift.

  • Analyte Preparation : Prepare a 2-fold dilution series of the spirocyclic amine and its planar counterpart (e.g., 10 µM down to 39 nM) in running buffer (e.g., PBS-P+ with 2% DMSO).

    • Causality: Matching the DMSO concentration exactly between the running buffer and analyte samples is critical to prevent bulk refractive index shifts that can easily mask the low-molecular-weight binding signal.

  • Kinetic Injection : Inject analytes over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Data Analysis : Double-reference the sensorgrams (subtracting reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

G Step1 1. Sensor Chip Preparation (Amine Coupling of Target) Step2 2. Analyte Preparation (Spiro vs Planar in 2% DMSO) Step1->Step2 Step3 3. Kinetic Injection (High Flow Rate: 50 µL/min) Step2->Step3 Step4 4. Sensorgram Recording (Association & Dissociation) Step3->Step4 Step5 5. Data Analysis (1:1 Langmuir Fit for KD, kon, koff) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Radioligand Competition Binding Assay

For membrane-bound targets like GPCRs (e.g., Ghrelin receptor) or σ1​ receptors, radioligand binding provides robust thermodynamic validation[3].

  • Membrane Preparation : Isolate cell membranes expressing the target receptor. Resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µL of the spirocyclic test compound (varying concentrations), 50 µL of radioligand (e.g., [3H] (+)-pentazocine for σ1​ receptors at a concentration near its Kd​ ), and 100 µL of membrane suspension.

    • Causality: Operating near the radioligand's Kd​ ensures maximum assay sensitivity for competitive displacement.

  • Non-Specific Binding (NSB) Control : Include wells containing a massive excess (e.g., 10 µM) of a known unlabeled reference ligand.

    • Causality: This self-validates the assay by defining the baseline radioactivity trapped in the filter or dissolved in the lipid bilayer, allowing accurate calculation of specific binding.

  • Filtration and Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, while ice-cold washes trap the receptor-ligand complex by drastically slowing the dissociation rate.

  • Quantification : Add scintillation cocktail and measure radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Pathway Impact: Translating Affinity to Efficacy

The ultimate goal of improving binding affinity via spirocyclic amines is to drive a more potent biological response. For example, in oncology, replacing flexible piperazines with rigid spirocycles in PARP-1 inhibitors not only enhances binding affinity but also increases the residence time of the inhibitor on the DNA-PARP complex[1]. This prolonged target engagement is crucial for "PARP trapping," which leads to stalled replication forks, double-strand DNA breaks, and ultimately, synthetic lethality in BRCA-mutated cancer cells.

G DNA DNA Damage (Single Strand Breaks) PARP PARP-1 Activation (Repair Mechanism) DNA->PARP Trap PARP Trapping on DNA (Replication Fork Stall) PARP->Trap Inhibited by Spiro Spirocyclic Inhibitor (Prolonged Target Residence) Spiro->Trap Induces Death Synthetic Lethality (Apoptosis in BRCA-mut cells) Trap->Death

Mechanism of synthetic lethality via PARP-1 trapping by spirocyclic amines.

Conclusion

Benchmarking spirocyclic amines against planar heterocycles consistently demonstrates the superiority of 3D-architectures in drug design. By minimizing entropic penalties and optimizing vectoral interactions, spirocycles deliver enhanced binding affinities and superior selectivity profiles. Rigorous orthogonal testing using SPR and radioligand binding ensures that these thermodynamic advantages translate into reliable, actionable data for lead optimization.

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-5-Cbz-5-aza-spiro[2.4]heptane
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1-Amino-5-Cbz-5-aza-spiro[2.4]heptane
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